![molecular formula C31H52N4O2 B15169032 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-29-4](/img/structure/B15169032.png)
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a bis(decyloxy)phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the bis(decyloxy)phenylmethyl intermediate: This step involves the alkylation of 3,4-dihydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate.
Condensation with pyrimidine-2,4-diamine: The intermediate is then reacted with pyrimidine-2,4-diamine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases, thereby preventing cancer cell growth . The compound binds to the active site of the enzyme, blocking its activity and leading to cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: This compound also exhibits antitumor activity and is structurally similar due to the presence of a pyrimidine ring.
Pyrimido[4,5-d]Pyrimidine Analogs: These compounds share a similar bicyclic structure and are studied for their biological significance.
Uniqueness
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis(decyloxy)phenylmethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
CAS No. |
650606-29-4 |
|---|---|
Molecular Formula |
C31H52N4O2 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
5-[(3,4-didecoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C31H52N4O2/c1-3-5-7-9-11-13-15-17-21-36-28-20-19-26(23-27-25-34-31(33)35-30(27)32)24-29(28)37-22-18-16-14-12-10-8-6-4-2/h19-20,24-25H,3-18,21-23H2,1-2H3,(H4,32,33,34,35) |
InChI Key |
DGYVVSZHUVSUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


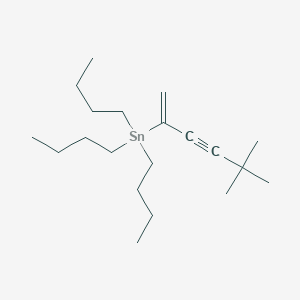
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)
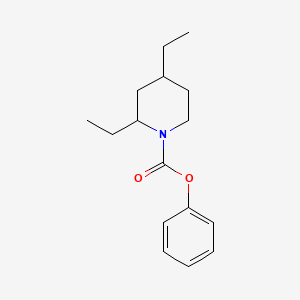
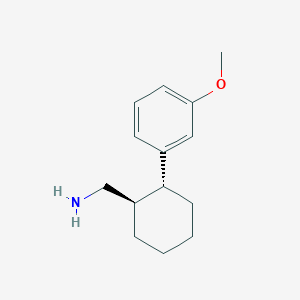
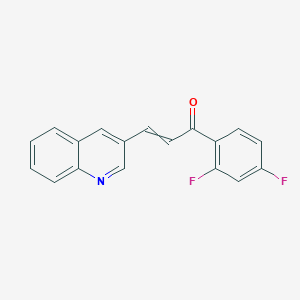
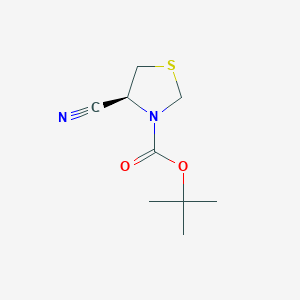
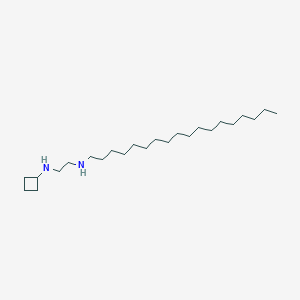
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
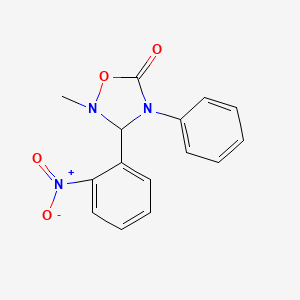
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)
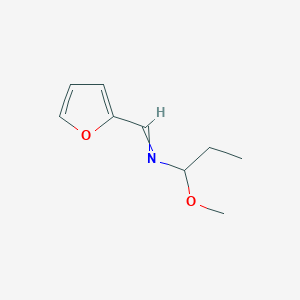
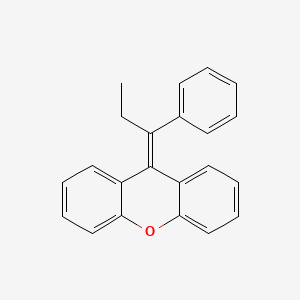

![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
